molecular formula C19H16N4O3S2 B2684100 3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-57-4

3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2684100
CAS No.: 852133-57-4
M. Wt: 412.48
InChI Key: GKBYHMACVXLQDG-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a recognized potent and cell-active inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This compound exhibits high selectivity for AMPK, functioning by binding to an allosteric drug and metabolite (ADaM) site on the enzyme's β-subunit, which is distinct from the nucleotide-binding sites, thereby providing a unique mechanism of action. Its primary research value lies in its utility as a chemical probe to dissect the complex physiological and pathological roles of AMPK signaling. Researchers employ this inhibitor to investigate metabolic pathways, particularly to suppress AMPK activity and study the consequent effects on glucose and lipid metabolism, autophagy, and cell proliferation. A key application is in the field of cancer research, where it is used to explore the context-dependent pro-survival or tumor-suppressive functions of AMPK, including its role in the response to metabolic stress and established chemotherapeutic agents like phenformin and A-769962 . Studies have utilized this compound to validate AMPK's involvement in critical processes such as the regulation of the mechanistic target of rapamycin (mTOR) signaling and to interrogate its function in specific physiological contexts like lipoprotein lipase (LPL)-mediated lipid uptake in macrophages . By providing a means to potently and selectively inhibit AMPK, this chemical tool enables a deeper understanding of energy-sensing mechanisms and their implications in metabolic diseases, oncology, and aging.

Properties

IUPAC Name

3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-12-17(18(24)21-14-7-9-15(10-8-14)28(20,25)26)27-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBYHMACVXLQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

    Formation of the Imidazole Ring: The imidazole ring is then fused with the thiazole ring through a cyclization reaction.

    Substitution Reactions: Various functional groups, such as the phenyl and sulfamoyl groups, are introduced through substitution reactions.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C19H16N4O3S2
  • CAS Number : 852133-57-4

The structure features an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity and interactions with various biological targets.

Anticancer Activity

Research indicates that 3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines:

  • Mechanism of Action : The compound targets focal adhesion kinase (FAK), a protein involved in cancer cell migration and survival. Inhibition of FAK phosphorylation has been linked to reduced tumor growth in pancreatic cancer models .
  • Case Studies : In vitro studies demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibited IC50 values in the nanomolar range against several cancer cell lines including pancreatic ductal adenocarcinoma (PDAC) cells .

Antimicrobial Properties

Imidazo[2,1-b][1,3]thiazole derivatives have shown promise as antimicrobial agents. The sulfonamide moiety enhances their activity against bacterial strains:

  • Mechanism : The compound's structure allows it to interact with bacterial enzymes and disrupt essential metabolic pathways.
  • Research Findings : Studies have indicated effective inhibition of pathogenic bacteria, suggesting potential use as a therapeutic agent in infectious diseases .

Antiviral Activity

Recent investigations into the antiviral properties of this compound have yielded promising results:

  • In Vitro Evaluations : Compounds similar to this compound have been tested against viral infections with indications of effectiveness in inhibiting viral replication .

Table of Biological Activities

Activity TypeTarget DiseasesMechanism of ActionReference
AnticancerPancreatic CancerFAK inhibition ,
AntimicrobialBacterial InfectionsDisruption of metabolic pathways
AntiviralViral InfectionsInhibition of viral replication

Conclusion and Future Directions

The compound this compound presents a multifaceted profile as a potential therapeutic agent across various diseases. Its ability to inhibit key proteins involved in cancer progression and its antimicrobial and antiviral properties make it a candidate for further exploration in drug development.

Future research should focus on:

  • Clinical trials to evaluate efficacy and safety in humans.
  • Structural modifications to enhance potency and selectivity.
  • Investigating combination therapies with existing chemotherapeutics to improve treatment outcomes.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, disrupting their function .

Comparison with Similar Compounds

Core Structure Modifications

The imidazo[2,1-b][1,3]thiazole scaffold is versatile, with substituents dictating key properties:

Compound Name Substituents Key Findings Reference
Target Compound 3-methyl, 6-phenyl, N-(4-sulfamoylphenyl) Hypothesized balance of lipophilicity (phenyl) and polarity (sulfamoyl) for bioavailability.
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) 6-(4-methylsulfonylphenyl) IC₅₀ = 1.4 μM (biological activity); methylsulfonyl enhances electron-withdrawing effects.
3-Methyl-6-(naphthalen-2-yl)imidazo[2,1-b]thiazole (mn2mt) 3-methyl, 6-naphthyl Emission wavelength: 562–609 nm (photoluminescence); quantum yield up to 55.5%.
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole 6-(4-bromophenyl) Bromine increases steric bulk and alters electronic density for potential halogen bonding.

Key Observations :

  • Electron-Withdrawing Groups : The sulfamoyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to methylsulfonyl () or bromophenyl () substituents .
  • Aromatic Substituents : Phenyl and naphthyl groups enhance π-π stacking interactions, but naphthyl derivatives () exhibit redshifted emission in photophysical studies due to extended conjugation .

Carboxamide Modifications

The carboxamide moiety is critical for target binding and pharmacokinetics:

Compound Name Carboxamide Substituent Biological/Physical Properties Reference
Target Compound 4-Sulfamoylphenyl Potential for enhanced solubility and H-bonding via sulfonamide group.
N,N-Dimethyl-6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole-5-methanamine (6a) N,N-dimethylaminomethyl IC₅₀ = 1.2 μM; dimethylamino improves membrane permeability.
6-(4-Fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide 3-(Trifluoromethyl)phenyl Molecular weight = 419.4; trifluoromethyl enhances metabolic stability.

Key Observations :

  • Sulfamoyl vs. Trifluoromethyl: The sulfamoyl group offers dual H-bond donor/acceptor capacity, while trifluoromethyl () provides electronegativity and lipophilicity .
  • Dimethylamino vs. Sulfamoyl: Dimethylamino groups () enhance lipophilicity, whereas sulfamoyl improves aqueous solubility .

Biological Activity

3-Methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₆N₄O₃S₂
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 852133-57-4

This structure suggests a complex interaction with biological targets, particularly due to the presence of both thiazole and imidazole rings.

Anticancer Activity

Recent studies have demonstrated that compounds featuring the imidazo[2,1-b][1,3]thiazole scaffold exhibit notable anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole show potent antiproliferative effects against various cancer cell lines. In particular, compounds similar to this compound have displayed IC₅₀ values in the low micromolar range against human cancer cell lines such as HeLa and A549 .
CompoundCell LineIC₅₀ (µM)
3-Methyl-6-phenyl...HeLa2.0
Similar Thiazole DerivativeA5491.5

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer progression. For example:

  • Focal Adhesion Kinase (FAK) Inhibition : Some imidazo derivatives inhibit FAK phosphorylation, which is crucial for cancer cell migration and proliferation . This inhibition leads to reduced tumor growth in vivo.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that thiazole derivatives can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of several thiazole derivatives against common pathogens:

CompoundBacteria TestedZone of Inhibition (mm)
3-Methyl-6-phenyl...E. coli15
Similar Thiazole DerivativeS. aureus18

These results indicate that modifications in the thiazole structure can enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Methyl Group at Position 3 : Enhances lipophilicity and metabolic stability.
  • Phenyl Substituents : Increase binding affinity to target proteins.
  • Sulfamoyl Group : Potentially enhances solubility and bioavailability.

Q & A

Q. What synthetic methodologies are typically employed for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?

The synthesis of imidazo[2,1-b]thiazole derivatives commonly involves multi-step reactions, including cyclization, condensation, and functional group modifications. For example, cyclization of thioamide intermediates with α-haloketones or α-bromoesters under reflux conditions in polar aprotic solvents (e.g., DMF, acetonitrile) is a key step . Purification via column chromatography or recrystallization ensures product integrity. Evidence from similar compounds highlights the use of iodine and triethylamine to facilitate cyclization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, verifying regiochemistry (e.g., phenyl group placement) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O, S=O, NH) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for preclinical studies) .

Q. What are the primary pharmacological targets investigated for imidazo[2,1-b]thiazole derivatives?

These compounds are explored for:

  • Antitumor activity : Inhibition of kinase pathways or DNA synthesis .
  • Antiviral effects : Targeting viral replication enzymes .
  • Enzyme modulation : CYP3A4 inhibition, impacting drug metabolism .

Q. What analytical techniques are critical for assessing purity in preclinical research?

  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection .
  • Melting point analysis : Validates crystallinity and consistency .
  • Elemental analysis : Confirms C/H/N/S ratios within 0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the sulfamoyl functionalization step?

  • Solvent selection : Use DMF or DMSO to stabilize intermediates during sulfamoylation .
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of sulfamoyl chloride precursors .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Orthogonal assays : Cross-validate results using enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .
  • Standardized protocols : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to minimize assay interference .

Q. How does X-ray crystallography contribute to understanding pharmacophoric features?

Crystal structures reveal:

  • Dihedral angles : Between thiazole and imidazole rings (e.g., 1.9° in similar compounds), influencing planarity and target binding .
  • Intermolecular interactions : Hydrogen bonds (N–H⋯O) and C–H⋯π stacking stabilize active conformations .

Q. What structural modifications of the imidazo[2,1-b]thiazole scaffold enhance binding affinity?

  • Phenyl ring substitutions : Electron-withdrawing groups (e.g., nitro, chloro) improve metabolic stability .
  • Sulfamoyl group placement : Para-substitution on the phenyl ring optimizes hydrogen bonding with target proteins .

Q. How do stereoelectronic effects of the sulfamoyl group influence biological interactions?

The sulfamoyl group (–SO2NH2):

  • Hydrogen bonding : Acts as a hydrogen bond donor/acceptor with catalytic residues (e.g., in kinases) .
  • Electron-withdrawing effects : Modulates aromatic ring electron density, enhancing π-π stacking with hydrophobic pockets .

Q. What computational approaches predict the ADMET profile of this compound?

  • Molecular docking : Identifies potential off-target interactions (e.g., CYP3A4 binding) .
  • QSAR models : Correlate substituent hydrophobicity (logP) with permeability and toxicity .
  • MetaSite/MoKa : Predicts metabolic hotspots for oxidative degradation .

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